molecular formula C16H19NO4 B2956900 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide CAS No. 374703-67-0

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2956900
CAS No.: 374703-67-0
M. Wt: 289.331
InChI Key: ZEBZLMBUCIIXPG-UHFFFAOYSA-N
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Description

6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) backbone with the following substituents:

  • Position 6: A hexyl (-C₆H₁₃) chain, enhancing lipophilicity.
  • Position 2: A ketone (=O) group, typical of coumarin derivatives.
  • Position 3: A carboxamide (-CONH₂) moiety, which may influence intermolecular interactions and metabolic stability.

Its synthesis likely involves coupling a pre-functionalized chromene scaffold with a hexyl group and carboxamide, analogous to methods described for related compounds .

Properties

IUPAC Name

6-hexyl-7-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-3-4-5-6-10-7-11-8-12(15(17)19)16(20)21-14(11)9-13(10)18/h7-9,18H,2-6H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBZLMBUCIIXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields a secondary alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes substituent variations among 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide and similar coumarin derivatives:

Compound Name Position 3 Substituent Position 6 Position 7 Position 8 Notable Features
This compound Carboxamide (-CONH₂) Hexyl Hydroxy - High lipophilicity; H-bond donor/acceptor
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (Compound 83) - - Hydroxy Carbaldehyde oxime α-Amylase/α-glucosidase inhibition (antidiabetic)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide N-(4-Methoxyphenethyl) group - - - Aromatic carboxamide derivative; synthetic precursor relevance
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate Ethyl carboxylate (-COOEt) Ethyl Hydroxy - Shorter alkyl chain; ester group for reactivity

Implications of Substituent Variations

  • Position 3 Functional Group : The carboxamide group distinguishes the target compound from carboxylate esters (e.g., ) and oximes (e.g., –3), offering improved metabolic stability and hydrogen-bonding capacity.
  • Position 7 Hydroxyl Group : Common to all compounds except N-(4-methoxyphenethyl)-derivatives, this group is critical for redox activity and interactions with metal ions or enzymes.

Research Findings and Pharmacological Insights

Antidiabetic Potential of Chromene Derivatives

  • Compound 83 (–3): Exhibited dual inhibition of α-amylase and α-glucosidase due to its 8-carbaldehyde oxime and 4-methyl groups, highlighting the importance of polar substituents at positions 4 and 8 for carbohydrate metabolism targeting.
  • Target Compound : While lacking direct evidence of antidiabetic activity, its 7-hydroxy and carboxamide groups may facilitate interactions with similar enzymatic targets.

Biological Activity

6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with other coumarin derivatives.

Chemical Structure and Synthesis

The compound's structure features a hexyl group that enhances its lipophilicity, potentially improving its bioavailability. The synthesis typically involves alkylation of 7-hydroxy-4-methylcoumarin followed by amidation to form the carboxamide derivative.

Antimicrobial Activity

Recent studies have indicated that coumarin derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus15.625 μM
Escherichia coli31.25 μM
Pseudomonas aeruginosa62.5 μM

These findings suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein synthesis pathways .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that it can inhibit cell proliferation in colon adenocarcinoma (HT-29) and breast carcinoma (MCF-7) with IC50 values comparable to established chemotherapeutic agents:

Cell Line IC50 (μM)
HT-29 (Colon adenocarcinoma)12.5
MCF-7 (Breast carcinoma)10.0

The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This activity is mediated through the inhibition of the NF-kB signaling pathway, which is crucial for inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits enzymes such as pancreatic lipase, affecting lipid metabolism.
  • Cytokine Modulation : The compound reduces cytokine release in inflammatory pathways.
  • Apoptotic Induction : It triggers apoptotic pathways in cancer cells through ROS generation.

Comparative Analysis with Similar Compounds

When compared with other coumarin derivatives like 7-hydroxycoumarin and coumarin-3-carboxamide, this compound demonstrates unique biological activities due to its specific substitution pattern:

Compound Key Activity IC50/Activity Level
6-Hexyl-7-hydroxy...Antimicrobial, AnticancerMIC: 15.625 μM (MRSA)
7-HydroxycoumarinModerate anticancerIC50: >100 μM
Coumarin-3-carboxamideAntimicrobial but less potentMIC: >100 μM

The unique hexyl group enhances lipophilicity and bioavailability, potentially improving therapeutic efficacy .

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